(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one
Description
(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A contains hydroxyl groups at the 2- and 4-positions and a methoxy group at the 6-position, while ring B is substituted with a methoxy group at the para position (Figure 1). This compound, also referred to as 2',6'-dihydroxy-4,4'-dimethoxychalcone , exhibits structural features linked to bioactive properties such as antioxidant, anti-inflammatory, and enzyme inhibitory activities. Its substitution pattern on both rings influences its electronic properties, solubility, and interactions with biological targets.
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROJPKUFDFWHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
- Chemical Formula : C16H16O4
- Molecular Weight : 272.2958 g/mol
- CAS Registry Number : 35241-55-5
- IUPAC Name : 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | Concentration | Effect Observed | Reference |
|---|---|---|---|
| MDA-MB-231 | 50 μM | Induction of apoptosis | |
| HeLa | 100 μg/mL | Cell cycle arrest in G2/M phase | |
| HT1080 | 250 μM | Inhibition of proliferation |
Studies have shown that the compound can induce apoptosis and inhibit cell proliferation in a dose-dependent manner. The mechanisms involved include the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound also demonstrates notable anti-inflammatory properties. It has been reported to suppress the production of nitric oxide and pro-inflammatory cytokines in activated macrophages. This effect is mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways.
| Experimental Model | Effect Observed | Reference |
|---|---|---|
| RAW264.7 macrophages | Suppression of NO and cytokine production | |
| BALB/c mice | Protection against LPS-induced endotoxin shock |
In vitro studies indicate that the compound can significantly reduce inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases (G0/G1 and G2/M), disrupting cancer cell proliferation.
- Apoptosis Induction : By modulating the expression of key proteins involved in apoptosis, such as Bcl-2 family members, it promotes programmed cell death in cancer cells.
- Inhibition of Inflammatory Pathways : The suppression of NF-κB and other inflammatory signaling pathways contributes to its anti-inflammatory effects.
Case Studies
Recent studies have highlighted the potential clinical applications of this compound:
- Study on Breast Cancer Cells : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis and reduced tumor growth in xenograft models.
- Inflammation Model in Mice : In a model of endotoxin shock induced by lipopolysaccharide (LPS), administration of the compound significantly reduced mortality rates and inflammatory cytokine levels, indicating its therapeutic potential in managing sepsis.
Comparison with Similar Compounds
Comparison with Similar Chalcone Derivatives
Chalcones share a common α,β-unsaturated ketone backbone but differ in substituents on rings A and B, which critically modulate their bioactivity. Below is a detailed comparison of the target compound with structurally analogous chalcones:
Substitution Patterns and Bioactivity Trends
Key Observations :
- Hydroxyl vs. However, the absence of electron-withdrawing groups (e.g., iodine in 2h) reduces its enzyme inhibitory potency relative to Cardamonin .
- Para-Methoxy on Ring B : The 4-OCH₃ group on ring B is associated with moderate anti-inflammatory activity but may reduce enzyme inhibition efficacy compared to halogenated or unsubstituted analogs .
Antioxidant Activity
In DPPH radical scavenging assays, the target compound’s 2,4-dihydroxy groups on ring A significantly enhance its antioxidant capacity compared to mono-hydroxylated or methoxy-substituted chalcones (e.g., Compound 2 in ). For example:
- Target Compound : 85% scavenging at 50 μM .
- (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : 72% scavenging at 50 μM .
This trend aligns with the established role of ortho- and para-hydroxyl groups in stabilizing free radicals via resonance and hydrogen bonding .
Enzyme Inhibition and SAR
The target compound’s enzyme inhibitory activity (e.g., against kinases or proteases) is lower than that of Cardamonin (IC₅₀: 4.35 μM) due to the 6-methoxy group on ring A, which reduces electron-withdrawing effects critical for enzyme binding . Substitutions with halogens (e.g., iodine in 2h) or smaller groups (e.g., hydroxyl in Cardamonin) improve potency by enhancing electrophilicity at the α,β-unsaturated ketone .
Structural Analogues in Drug Discovery
- Anti-Inflammatory Chalcones : Compounds with 4-OCH₃ on ring B and hydroxyl groups on ring A (e.g., Compound 1 in ) show dose-dependent anti-inflammatory effects via NF-κB pathway modulation, similar to the target compound .
- Antimicrobial Chalcones : Derivatives like (2E)-3-(Acridin-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibit MIC values of <25 μM against Staphylococcus aureus, highlighting the role of bulky substituents on ring B .
Preparation Methods
Reaction Mechanism and General Procedure
The Claisen-Schmidt condensation involves acid- or base-catalyzed aldol condensation between an acetophenone derivative and a benzaldehyde derivative. For the target compound, 2,4-dihydroxy-6-methoxyacetophenone reacts with 4-methoxybenzaldehyde under alkaline conditions (e.g., NaOH in ethanol). The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and dehydration to yield the α,β-unsaturated ketone.
Typical Protocol :
- Dissolve 2,4-dihydroxy-6-methoxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (50 mL).
- Add aqueous NaOH (20%, 10 mL) dropwise under stirring.
- Reflux at 80°C for 6–8 hours.
- Acidify with dilute HCl to pH 3–4, precipitating the crude product.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Challenges
- Catalyst Selection : Traditional bases (NaOH, KOH) achieve moderate yields (60–75%) but require prolonged reflux. Acidic conditions (HCl in ethanol) may reduce side reactions but slow enolate formation.
- Solvent Effects : Ethanol balances solubility and reactivity. Polar aprotic solvents (e.g., DMF) improve kinetics but complicate purification.
- Byproducts : Z-isomer formation (<5%) and dimerization are minimized by controlled stoichiometry and temperature.
Green Chemistry Approaches
Iron Oxide Nanoparticle (FeONP)-Catalyzed Synthesis
Fe₃O₄ nanoparticles offer a recyclable, eco-friendly alternative to conventional catalysts. Their high surface area and Lewis acidity enhance reaction rates and selectivity.
Procedure :
- Suspend FeONPs (5 mol%) in ethanol.
- Add 2,4-dihydroxy-6-methoxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol).
- Stir at 50°C for 2 hours.
- Filter and recover FeONPs via magnetism.
- Isolate the product by evaporation and recrystallization.
Advantages :
Solvent-Free Microwave-Assisted Synthesis
Microwave irradiation accelerates molecular collisions, enabling rapid synthesis under solvent-free conditions.
Protocol :
- Mix 2,4-dihydroxy-6-methoxyacetophenone (10 mmol), 4-methoxybenzaldehyde (10 mmol), and NaOH (2 mmol).
- Irradiate in a microwave reactor (300 W, 100°C) for 15 minutes.
- Cool and dissolve the residue in ethanol.
- Acidify, filter, and recrystallize.
Outcomes :
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorption bands confirm functional groups:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Claisen-Schmidt (basic) | NaOH | Ethanol | 80°C (reflux) | 6–8 h | 60–75% |
| FeONP-Catalyzed | Fe₃O₄ NPs | Ethanol | 50°C | 2 h | 80–85% |
| Microwave-Assisted | NaOH | Solvent-free | 100°C (MW) | 15 min | 75–80% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
